Omadacycline

Pharmacokinetics Oral bioavailability Tetracycline comparator

Omadacycline (Nuzyra®) is a first-in-class aminomethylcycline, a semisynthetic minocycline derivative with C-7/C-9 modifications that uniquely defeat both efflux-pump (tet(K)) and ribosomal-protection (tet(M), tet(O)) tetracycline resistance. Unlike tigecycline (IV-only, black-box warning) or eravacycline (IV-only, intra-abdominal focus), omadacycline offers bioequivalent IV-to-oral step-down therapy (100 mg IV ≈ 300 mg oral; bioavailability 34.5%), enabling early discharge and outpatient management in ABSSSI and CABP. Active against MRSA, VRE, and ESBL-producers, it is a strategic formulary asset for antimicrobial stewardship programs seeking fluoroquinolone-sparing, once-daily regimens.

Molecular Formula C29H40N4O7
Molecular Weight 556.6 g/mol
Cat. No. B8118567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmadacycline
Molecular FormulaC29H40N4O7
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
InChIInChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)
InChIKeyVJYKVCURWJGLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omadacycline Procurement Guide: A Next-Generation Aminomethylcycline with Oral and IV Formulations


Omadacycline (Nuzyra®) is a first-in-class aminomethylcycline antibiotic within the tetracycline class, approved by the U.S. FDA in 2018 for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) in adults. It is a semisynthetic derivative of minocycline, distinguished by modifications at the C-7 and C-9 positions of the tetracycline D-ring that confer stability against common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins. Available in both intravenous and bioequivalent oral formulations, omadacycline is designed for once-daily administration. [1][2][3]

Why Omadacycline Cannot Be Substituted with Other Tetracyclines: A Procurement Perspective


Omadacycline exhibits a unique combination of structural modifications and pharmacological properties that render it non-interchangeable with older tetracyclines (e.g., tetracycline, doxycycline, minocycline) or even other third-generation tetracyclines (tigecycline, eravacycline). Unlike older tetracyclines, omadacycline overcomes both major tetracycline resistance mechanisms (efflux pumps and ribosomal protection) and maintains activity against pathogens harboring these resistance determinants. Compared to tigecycline, omadacycline offers the distinct advantage of a bioequivalent oral formulation, enabling IV-to-oral step-down therapy and outpatient management, while tigecycline is available only as an intravenous agent with a black box warning for increased all-cause mortality. Relative to eravacycline, which is IV-only and primarily indicated for complicated intra-abdominal infections, omadacycline provides broader clinical utility with both IV and oral options for respiratory and skin infections. These differentiating factors have direct implications for formulary inclusion, antimicrobial stewardship, and patient management pathways. [1][2][3]

Omadacycline Quantitative Comparative Evidence: Head-to-Head Data vs. Tigecycline, Eravacycline, and Moxifloxacin


Omadacycline vs. Tigecycline: Oral Bioavailability Enables IV-to-Oral Step-Down Therapy

Omadacycline demonstrates an oral bioavailability of 34.5% under fasted conditions, enabling a 300 mg oral dose to achieve systemic exposures equivalent to a 100 mg intravenous dose. In contrast, tigecycline is only available as an intravenous formulation, lacking an oral option. This pharmacokinetic property allows omadacycline to support IV-to-oral step-down therapy and outpatient management, a clinically significant advantage over tigecycline for both patient convenience and healthcare resource utilization. [1][2]

Pharmacokinetics Oral bioavailability Tetracycline comparator

Omadacycline vs. Tigecycline: Differential Activity Against Gram-Positive Pathogens

Against a collection of 224 clinical Enterococcus faecium isolates, omadacycline exhibited MIC50/MIC90 values of 0.25/0.5 mg/L, whereas tigecycline demonstrated superior potency with MIC50/MIC90 of 0.125/0.25 mg/L. However, omadacycline maintains activity against strains expressing tetracycline resistance mechanisms, including tet(M), and the difference in MIC values may be clinically acceptable given omadacycline's oral formulation advantage. The frequency of isolates with MICs ≥0.25 mg/L was significantly higher for omadacycline compared to tigecycline. [1]

Antimicrobial activity Gram-positive MIC comparison

Omadacycline vs. Eravacycline and Tigecycline: Carbapenem-Resistant K. pneumoniae Susceptibility

In a study of 34 carbapenem-resistant K. pneumoniae isolates (22 carrying bla OXA-48, 12 carrying bla NDM), omadacycline demonstrated a susceptibility rate of 76.5%, which was higher than eravacycline's 67.6% but lower than tigecycline's 97.9%. Notably, omadacycline maintained activity against isolates carrying both bla OXA-48 (77.3% susceptibility) and bla NDM (75.0% susceptibility), offering an oral option against these difficult-to-treat pathogens where few oral alternatives exist. [1][2]

Carbapenem-resistant Enterobacteriaceae Klebsiella pneumoniae Susceptibility

Omadacycline vs. Moxifloxacin: Comparable Clinical Efficacy in CABP with Comorbidities

In a post-hoc analysis of the phase 3 OPTIC trial involving 461 patients with CABP and at least one comorbidity (PSI risk class II/III), omadacycline demonstrated early clinical response (ECR) rates of 91.6% compared to 91.4% for moxifloxacin. Post-treatment evaluation (PTE) overall response rates were 89.1% for omadacycline versus 87.4% for moxifloxacin. These results demonstrate non-inferior efficacy to a standard-of-care fluoroquinolone in a high-risk patient population. [1][2]

Community-acquired bacterial pneumonia Clinical trial Non-inferiority

Omadacycline vs. Older Tetracyclines: Activity Against Tetracycline-Resistant Strains

Omadacycline maintains potent in vitro activity against strains expressing the two major tetracycline resistance mechanisms: efflux pumps and ribosomal protection proteins. Functional assays demonstrated that omadacycline is active against strains harboring tet(K) (efflux) and tet(M) (ribosomal protection) resistance determinants. In contrast, tetracycline and doxycycline are inactive against these resistant strains. MIC values for omadacycline are comparable between tetracycline-susceptible and tetracycline-resistant strains, indicating that the C-7 and C-9 modifications effectively circumvent common resistance mechanisms. [1][2]

Resistance Efflux pumps Ribosomal protection

Omadacycline Optimal Application Scenarios in Research and Clinical Procurement


IV-to-Oral Step-Down Therapy for ABSSSI and CABP

Procurement of omadacycline for hospital formularies enables seamless transition from intravenous to oral therapy in patients with acute bacterial skin and skin structure infections (ABSSSI) or community-acquired bacterial pneumonia (CABP). The bioequivalence between 100 mg IV and 300 mg oral doses, supported by an oral bioavailability of 34.5%, allows for early discharge and reduced hospitalization costs. This scenario is particularly valuable for antimicrobial stewardship programs aiming to decrease IV line days and facilitate outpatient management. [1][2]

Treatment of Infections Caused by Tetracycline-Resistant Pathogens

Omadacycline is indicated for infections where tetracycline resistance is confirmed or suspected, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae. Unlike older tetracyclines, omadacycline retains activity against strains harboring efflux pumps (e.g., tet(K)) and ribosomal protection proteins (e.g., tet(M), tet(O)). This makes it a strategic addition to antibiograms in institutions with high rates of tetracycline-resistant pathogens. [1][2]

Alternative to Fluoroquinolones in CABP Patients with Comorbidities

Given FDA black box warnings for fluoroquinolones and concerns regarding adverse effects, omadacycline provides a clinically non-inferior oral alternative for the treatment of CABP in patients with comorbidities. The phase 3 OPTIC trial demonstrated comparable early clinical response rates (91.6% vs. 91.4%) and post-treatment evaluation response rates (89.1% vs. 87.4%) to moxifloxacin. Procurement of omadacycline supports compliance with antimicrobial stewardship guidelines that discourage fluoroquinolone use when alternatives are available. [1]

Research and Development of Novel Tetracycline Analogs

Omadacycline serves as a valuable reference compound and scaffold for medicinal chemistry research aimed at developing next-generation tetracycline antibiotics with improved pharmacokinetic properties or expanded spectra. Its structural modifications at the C-7 and C-9 positions provide insights into overcoming efflux- and ribosome-mediated resistance. Additionally, its low plasma protein binding (21.3%) and large volume of distribution (190 L) offer a useful benchmark for optimizing drug distribution and tissue penetration in new chemical entities. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omadacycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.